Technical Deep Dive: O-Methyl-D-Threonine in Peptidomimetics and Drug Design
Technical Deep Dive: O-Methyl-D-Threonine in Peptidomimetics and Drug Design
Executive Summary & Chemical Identity
O-methyl-D-threonine (D-Thr(Me)-OH) is a non-proteinogenic amino acid derivative utilized primarily to introduce conformational constraints, enhance metabolic stability, and probe stereochemical requirements in enzymatic pathways. Unlike its L-isomer, which is a substrate for natural proteases, the D-configuration confers resistance to proteolytic degradation, making it a critical tool in the development of peptidomimetics and peptide-based therapeutics.
Stereochemical Definition
Precision in stereochemistry is paramount when utilizing threonine derivatives due to the presence of two chiral centers (
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D-Threonine (Target): (2R, 3S)-2-amino-3-hydroxybutanoic acid.
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O-Methyl-D-Threonine: The methyl ether derivative of the above.[1][2][3]
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Contrast with Allo-forms: It is distinct from D-allo-threonine (2R, 3R), a difference that drastically alters biological recognition (see Section 3.2).
| Property | Data |
| CAS Number | 537697-28-2 (Free acid) / 1301706-86-4 (Fmoc-derivative) |
| IUPAC Name | (2R, 3S)-2-amino-3-methoxybutanoic acid |
| Molecular Formula | C |
| Molecular Weight | 133.15 g/mol |
| Side Chain | Methoxymethyl (-CH(OCH |
| pKa (approx) |
Chemical Synthesis Strategy
Synthesizing O-methyl-D-threonine requires navigating the risk of
The "Safe" Route: Modified Purdie Methylation
To ensure high enantiomeric purity and yield, a protection-methylation-deprotection strategy using Silver(I) Oxide (Ag
Mechanism & Causality:
-
Ag
O (Silver Oxide): Acts as a mild base and halogen scavenger. It facilitates the nucleophilic attack of the hydroxyl group on methyl iodide without generating a sufficiently basic environment to abstract the -proton, thus preventing racemization and elimination. -
N/C-Protection: Essential to prevent N-methylation (quaternization).
Synthesis Workflow (DOT Visualization)
Figure 1: Optimized synthesis pathway avoiding beta-elimination via Silver(I) Oxide mediation.
Applications in Drug Discovery & Chemical Biology
Protease Resistance & Bioavailability
Incorporating O-methyl-D-threonine into peptide backbones creates a "steric and stereochemical shield."
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Stereochemical Shield: Natural proteases (e.g., trypsin, chymotrypsin) recognize L-amino acids. The D-configuration prevents the formation of the transition state required for amide bond hydrolysis.
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Lipophilicity Modulation: The O-methylation caps the polar hydroxyl group, increasing the LogP of the residue. This enhances membrane permeability for intracellular targets while retaining the side-chain geometry of threonine.
Mechanistic Probe: The IPNS Case Study
A definitive example of O-methyl-D-threonine's utility is its use in probing the active site of Isopenicillin N Synthase (IPNS) .
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The Experiment: Researchers synthesized tripeptide substrate analogues containing either O-methyl-D-threonine or O-methyl-D-allo-threonine.[2][3]
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The Result: The O-methyl-D-threonine analogue was not turned over by the enzyme.[1][2][3] Conversely, the D-allo analogue was converted to a bioactive penam product.[3]
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The Insight: This demonstrated that the specific orientation of the
-substituent (methyl vs methoxy) is critical for the iron-mediated oxidative closure of the -lactam ring. The (2R, 3S) geometry of D-Thr places the methoxy group in a position that likely sterically clashes or fails to coordinate water correctly in the active site.
LONP1 Mitochondrial Protease Inhibitors
Recent patent literature (2023) highlights O-methyl-D-threonine as a key building block for peptide boronic acid inhibitors of LONP1 .
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Target: LONP1 is a mitochondrial protease that degrades TFAM (Mitochondrial Transcription Factor A).[4][5]
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Therapeutic Goal: Inhibiting LONP1 stabilizes TFAM, thereby upregulating mitochondrial DNA (mtDNA) copy numbers.[4][5] This approach is being explored for treating mitochondrial depletion syndromes and potentially multiple myeloma.
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Role of D-Thr(Me): It serves as a non-cleavable scaffold element that positions the boronic acid warhead correctly while resisting degradation by other cellular proteases.
Experimental Protocols
Protocol: Synthesis of O-Methyl-D-Threonine (Ag2O Method)
This protocol minimizes racemization and elimination.
Reagents: Boc-D-Thr-OBn (1.0 eq), Methyl Iodide (MeI, 10.0 eq), Silver(I) Oxide (Ag
-
Preparation: Dissolve Boc-D-Thr-OBn (e.g., 5 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
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Addition: Add MeI (50 mmol) followed by Ag
O (10 mmol). The vessel should be protected from light (foil-wrapped) due to silver sensitivity. -
Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (hexane/EtOAc).
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Self-Validation Check: If the spot remains baseline or multiple spots appear, check for moisture (hydrolysis) or elimination (UV active alkene formation).
-
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Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
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Extraction: Dilute filtrate with EtOAc, wash with 1M Na
S O (to remove iodine traces), water, and brine. Dry over MgSO . -
Purification: Flash chromatography yields Boc-D-Thr(Me)-OBn.
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Deprotection: Standard hydrogenolysis (H
, Pd/C) followed by TFA treatment yields the free amino acid.
Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
Incorporating Fmoc-D-Thr(Me)-OH into a peptide chain.
Reagents: Fmoc-D-Thr(Me)-OH, HATU, DIPEA, DMF.
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Coupling: Use a slight excess (3.0 eq) of Fmoc-D-Thr(Me)-OH relative to resin loading.
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Activation: Pre-activate with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 30 seconds.
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Why HATU? The O-methyl group adds steric bulk near the
-carbon. HATU is a more powerful coupling agent than HBTU, reducing the risk of incomplete coupling (deletion sequences).
-
-
Reaction: Add to the resin-bound peptide and shake for 60–90 minutes.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though D-Thr is primary, the steric bulk can mimic difficult sequences).
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Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent truncated impurities.
Mechanistic Visualization
IPNS Substrate Stereoselectivity Logic
This diagram illustrates why stereochemical precision (D-Thr vs D-allo-Thr) dictates biological activity in the IPNS system.
Figure 2: Stereochemical discrimination by IPNS enzyme between D-Thr and D-allo-Thr derivatives.
References
-
Clifton, I. J., et al. (2013). "The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site."[1][3] FEBS Letters. Link
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Maneix, L., et al. (2021).[4] "The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma."[4] Cancers. Link
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Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. (2023). "LONP1 inhibitor compounds, uses and methods." World Intellectual Property Organization (WO2023107487A1). Link
- Kuhn, B., et al. (2010). "Impact of the O-Methylation of Threonine on the Stability and Conformation of Peptides." Journal of Medicinal Chemistry. (Contextual grounding for physicochemical properties).
- Purdie, T., & Pitkeathly, J. S. (1899). "The action of alkyl iodides on silver oxide and silver salts." Journal of the Chemical Society, Transactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods - Google Patents [patents.google.com]
- 5. WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods - Google Patents [patents.google.com]
